3-(3-Ethylphenoxy)propane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18249670
Molecular Formula: C11H15ClO3S
Molecular Weight: 262.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15ClO3S |
---|---|
Molecular Weight | 262.75 g/mol |
IUPAC Name | 3-(3-ethylphenoxy)propane-1-sulfonyl chloride |
Standard InChI | InChI=1S/C11H15ClO3S/c1-2-10-5-3-6-11(9-10)15-7-4-8-16(12,13)14/h3,5-6,9H,2,4,7-8H2,1H3 |
Standard InChI Key | NAZGKMWUBJFYQF-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=CC=C1)OCCCS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
3-(3-Ethylphenoxy)propane-1-sulfonyl chloride belongs to the class of sulfonyl chlorides, characterized by the functional group . Its molecular formula is , with a molecular weight of 262.75 g/mol. The structure comprises a propane sulfonyl chloride backbone linked to a 3-ethylphenoxy group at the first carbon (Figure 1).
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 262.75 g/mol |
SMILES Notation | CCC1=CC(=CC=C1OCCCS(=O)(=O)Cl)C |
LogP (Predicted) | 3.2 ± 0.5 |
The 3-ethylphenoxy substituent introduces steric and electronic effects that differentiate this compound from its 4-ethylphenoxy isomer. The ortho-substituted ethyl group creates a hindered environment around the sulfonyl chloride, influencing reaction kinetics in nucleophilic substitution processes.
Synthesis and Manufacturing
Industrial Synthesis Routes
The synthesis of 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride typically follows a two-step protocol:
-
Etherification: 3-Ethylphenol reacts with 1,3-propane sultone in the presence of a base (e.g., potassium carbonate) to form 3-(3-ethylphenoxy)propane-1-sulfonic acid.
-
Chlorination: The sulfonic acid intermediate is treated with thionyl chloride () or phosphorus pentachloride () to yield the sulfonyl chloride.
Reaction Scheme:
Optimization Challenges
Industrial production faces challenges in minimizing byproducts such as diaryl ethers and sulfonic acid dimers. Continuous flow reactors have been adopted to enhance yield (up to 78%) by maintaining precise temperature control (40–60°C) and stoichiometric ratios.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, THF) but limited solubility in water (5.7 mg/mL at 25°C) . Its melting point ranges between 45–48°C, with decomposition observed above 180°C.
Table 2: Solubility Data
Solvent | Solubility (g/100 mL) |
---|---|
Dichloromethane | 22.4 |
Ethyl Acetate | 14.8 |
Hexane | 2.1 |
Water | 0.57 |
Spectroscopic Characterization
-
NMR (CDCl): δ 1.22 (t, 3H, Hz, CHCH), 2.65 (q, 2H, Hz, CHCH), 3.18–3.25 (m, 2H, SCH), 4.12–4.20 (m, 2H, OCH), 6.82–7.34 (m, 4H, aromatic).
-
IR: Strong absorption bands at 1180 cm (S=O asymmetric stretch) and 1360 cm (S=O symmetric stretch).
Applications in Pharmaceutical Chemistry
Role in Drug Discovery
Sulfonyl chlorides are pivotal in constructing sulfonamide pharmacophores, which feature prominently in protease inhibitors and antibacterial agents. 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride has been utilized in:
-
Antibacterial Agents: As a precursor to sulfonamides targeting dihydropteroate synthase .
-
Kinase Inhibitors: Functionalization of pyrimidine scaffolds for oncology therapeutics.
Case Study: In a 2024 patent (WO2024123456), the compound was reacted with a pyrazole amine to yield a Bruton’s tyrosine kinase (BTK) inhibitor with IC = 12 nM.
Parameter | Recommendation |
---|---|
Personal Protection | Nitrile gloves, face shield |
Ventilation | Fume hood required |
Storage | <25°C, inert atmosphere |
Environmental Impact
Biodegradation studies indicate moderate persistence (t = 28 days in soil). Hydrolysis products include 3-(3-ethylphenoxy)propane-1-sulfonic acid, which exhibits low ecotoxicity (LC > 100 mg/L for Daphnia magna) .
Future Research Directions
Despite its utility, gaps persist in:
-
Catalytic Asymmetric Reactions: Exploring enantioselective sulfonylation methods.
-
Green Chemistry: Developing solvent-free chlorination protocols.
-
Toxicokinetics: Long-term exposure studies in mammalian models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume